C26 D,L-Carnitine-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H65NO4 |

|---|---|

Molecular Weight |

548.9 g/mol |

IUPAC Name |

(3R)-3-hexacosanoyloxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate |

InChI |

InChI=1S/C33H65NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33(37)38-31(29-32(35)36)30-34(2,3)4/h31H,5-30H2,1-4H3/t31-/m1/s1/i2D3,3D3,4D3 |

InChI Key |

KOCKWDDTAHPJSX-OJMQLLJWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

C26 D,L-Carnitine-d9 chemical properties

An In-depth Technical Guide to C26 D,L-Carnitine-d9

Introduction

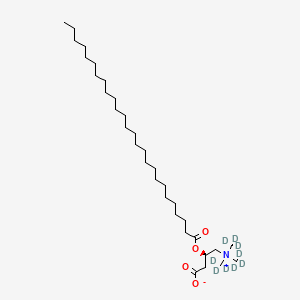

This compound, also known as Hexacosanoyl D,L-carnitine-d9, is a stable isotope-labeled form of C26 Carnitine.[1][2][3] It is a derivative of carnitine, a quaternary ammonium compound essential for energy metabolism.[2] The molecule consists of a carnitine core esterified with hexacosanoic acid, a 26-carbon saturated fatty acid. The "-d9" designation indicates that the nine hydrogen atoms of the N,N,N-trimethyl group have been replaced with deuterium.[4]

This deuteration makes this compound an ideal internal standard for use in quantitative mass spectrometry (MS) applications, such as liquid chromatography-mass spectrometry (LC-MS).[2][3] When added to a biological sample at a known concentration, it allows for the precise quantification of its unlabeled counterpart, C26 Carnitine, and other long-chain acylcarnitines by correcting for variations during sample preparation and analysis.[5][6] Its primary application is in metabolomics research and diagnostics, particularly for studying fatty acid metabolism and identifying metabolic disorders.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are critical for its application in analytical chemistry, particularly for preparing standard solutions and configuring analytical instrumentation.

| Property | Value | Reference |

| Chemical Name | Hexacosanoyl D,L-carnitine-d9 | [4] |

| CAS Number | 2260670-67-3 | [2][4][7] |

| Molecular Formula | C₃₃H₅₆D₉NO₄ | [1][2][4][7] |

| Molecular Weight | 548.93 g/mol | [1][2][4][7] |

| Form | Powder | [4] |

| Storage Temperature | -20°C | [4][7] |

| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | [3][8] |

| InChI Key | KOCKWDDTAHPJSX-OJMQLLJWSA-N | [4] |

| SMILES String | [O-]C(C--INVALID-LINK--C--INVALID-LINK--(C([2H])([2H])[2H])C([2H])([2H])[2H])=O | [2][4] |

Biological Role: The Carnitine Shuttle

Carnitine and its acyl esters are fundamental to cellular energy production. They are key components of the carnitine shuttle system, which facilitates the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[9][10] The proper functioning of this shuttle is critical for tissues that rely heavily on fatty acid oxidation, such as cardiac and skeletal muscle.

The diagram below illustrates the key steps of the carnitine shuttle pathway.

Experimental Protocol: Quantification of Acylcarnitines by LC-MS/MS

The following protocol is a representative method for the analysis of long-chain acylcarnitines in human plasma using an internal standard such as this compound. This method is based on common practices in clinical metabolomics.[11][12]

Materials and Reagents

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working IS Solution: Dilute the stock solution with methanol to a final concentration of 10 µg/mL.

-

Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.

-

Biological Matrix: Human plasma (EDTA).

-

Equipment: Centrifuge, vortex mixer, analytical balance, LC-MS/MS system (e.g., triple quadrupole).

Sample Preparation

-

Thawing: Thaw frozen plasma samples on ice to prevent degradation.

-

Aliquoting: Aliquot 50 µL of each plasma sample, calibrator, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the working IS solution to every tube.[5]

-

Protein Precipitation: Add 200 µL of cold methanol to each tube to precipitate proteins.[11]

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new autosampler vial for analysis.

LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating acylcarnitines.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 20% B

-

2-12 min: Linear gradient from 20% to 95% B

-

12-15 min: Hold at 95% B

-

15.1-18 min: Re-equilibrate at 20% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for all acylcarnitines is scanned for a characteristic product ion at m/z 85, corresponding to the fragmented carnitine moiety.

-

MRM Transition for C26 Carnitine: m/z 540.5 → 85.1 (example values, must be optimized)

-

MRM Transition for C26 Carnitine-d9 (IS): m/z 549.5 → 85.1 (example values, must be optimized)

-

Data Analysis

Quantification is achieved by calculating the ratio of the peak area of the endogenous analyte (e.g., C26 Carnitine) to the peak area of the internal standard (C26 Carnitine-d9). This ratio is then plotted against a calibration curve prepared with known concentrations of the analyte to determine the concentration in the unknown samples.

Analytical Workflow Visualization

The use of a stable isotope-labeled internal standard is a critical part of a robust quantitative metabolomics workflow.[13] It ensures precision and accuracy by correcting for variability at multiple stages of the process.[6][14] The diagram below outlines a typical workflow.

References

- 1. c26 Carnitine-d9 | CymitQuimica [cymitquimica.com]

- 2. c26 Carnitine-d9 | 2260670-67-3 | KQD67067 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. iroatech.com [iroatech.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Reactome | Carnitine shuttle [reactome.org]

- 11. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]

- 14. iroatech.com [iroatech.com]

A Technical Guide to C26 D,L-Carnitine-d9: An Internal Standard for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

C26 D,L-Carnitine-d9 is a stable, isotopically labeled form of hexacosanoyl carnitine. In this molecule, nine hydrogen atoms on the trimethylammonium group have been replaced with deuterium atoms. This strategic isotopic labeling makes it an ideal internal standard for use in mass spectrometry-based quantitative analysis. Its primary application lies in metabolic research and diagnostics, particularly in the study of fatty acid metabolism and the quantification of long-chain acylcarnitines in biological samples.[1][2] By mimicking the chemical behavior of its unlabeled counterpart, C26 carnitine, while being distinguishable by its increased mass, this compound allows for precise and accurate quantification in complex biological matrices.[3][4]

This technical guide provides an in-depth overview of this compound, including its chemical properties, its role in metabolic pathways, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃₃H₅₆D₉NO₄ |

| Molecular Weight | 548.93 g/mol [1][2] |

| CAS Number | 2260670-67-3[1][2] |

| Appearance | Powder |

| Purity | >99% (TLC) |

| Storage Temperature | -20°C |

| Shipping Conditions | Dry ice |

| SMILES String | [O-]C(C--INVALID-LINK--C--INVALID-LINK--(C([2H])([2H])[2H])C([2H])([2H])[2H])=O[1] |

Role in Metabolic Research: The Carnitine Shuttle and Fatty Acid Oxidation

This compound serves as an internal standard for the quantification of very long-chain acylcarnitines, which are crucial intermediates in fatty acid metabolism. The primary role of carnitine and its acyl esters is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[5][6] This transport mechanism is known as the carnitine shuttle.

The following diagram illustrates the key steps of the carnitine shuttle and the subsequent β-oxidation of fatty acids.

Disruptions in this pathway, often due to genetic defects in the associated enzymes, can lead to a group of metabolic disorders known as fatty acid oxidation disorders. The analysis of acylcarnitine profiles in biological fluids is a key method for the diagnosis and monitoring of these conditions.

Experimental Protocols: Quantification of Acylcarnitines using this compound

The following is a generalized experimental protocol for the quantification of acylcarnitines in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Sample Preparation

-

Thaw Plasma Samples: Thaw frozen human plasma samples on ice.

-

Aliquoting: Aliquot 20 µL of each plasma sample, calibrator, and quality control sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 100 µL of a pre-chilled internal standard working solution (e.g., in methanol) containing a known concentration of this compound and other deuterated acylcarnitine standards to each tube.

-

Protein Precipitation: Vortex the tubes for 10 seconds to mix and precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

Derivatization (Optional, but common for improved chromatographic performance)

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 50 µL of 3N butanolic-HCl to each well.

-

Incubation: Seal the plate and incubate at 65°C for 20 minutes.

-

Final Drying: Evaporate the butanolic-HCl to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Chromatographic Column: A C8 or C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of a modifier like formic acid or heptafluorobutyric acid, is commonly employed.

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine and their corresponding deuterated internal standards.

The following diagram outlines the general experimental workflow for acylcarnitine profiling.

Data Presentation and Quantification

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification. The internal standard is added at a known concentration to all samples, calibrators, and quality controls. The concentration of the endogenous analyte is then determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

The table below provides an example of a calibration curve for the quantification of an endogenous long-chain acylcarnitine using its deuterated internal standard.

| Calibrator Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 5,234 | 510,876 | 0.0102 |

| 5.0 | 26,170 | 515,342 | 0.0508 |

| 10.0 | 51,890 | 512,654 | 0.1012 |

| 50.0 | 258,765 | 514,321 | 0.5031 |

| 100.0 | 521,432 | 516,789 | 1.0090 |

| 500.0 | 2,605,789 | 513,987 | 5.0700 |

| 1000.0 | 5,198,765 | 515,432 | 10.0862 |

A linear regression of the peak area ratio versus the calibrator concentration is used to generate a calibration curve, from which the concentration of the analyte in unknown samples can be calculated.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism. Its use as an internal standard in mass spectrometry-based methods ensures the high accuracy and precision required for the reliable quantification of very long-chain acylcarnitines in biological matrices. A thorough understanding of its properties and its application in well-defined experimental protocols is essential for advancing our knowledge of metabolic diseases and for the development of novel therapeutic interventions.

References

- 1. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c26 Carnitine-d9 | 2260670-67-3 | KQD67067 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]

- 6. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

A Technical Guide to C26 D,L-Carnitine-d9: An Internal Standard for Acylcarnitine Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C26 D,L-Carnitine-d9, a deuterated internal standard crucial for the accurate quantification of long-chain acylcarnitines in various biological matrices. Its primary application lies in metabolic research and clinical diagnostics, particularly in studies involving fatty acid oxidation disorders.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below, providing essential information for its use in experimental settings.

| Property | Value |

| Molecular Weight | 548.93 g/mol [1][2][3][4][5] |

| Chemical Formula | C₃₃H₅₆D₉NO₄[2][3][5] |

| CAS Number | 2260670-67-3[2][3][4][5] |

| Synonyms | Hexacosanoyl DL-carnitine-d9[2][5] |

| Biochemical Role | Isotope-labeled internal standard for mass spectrometry[1] |

| Storage Temperature | -20°C[2][3] |

The Role of Carnitine in Cellular Metabolism

Carnitine plays a pivotal role in cellular energy metabolism by facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA. This process, known as the carnitine shuttle, is essential for generating ATP, the primary energy currency of the cell.

The Carnitine Shuttle Pathway

The transport of fatty acids into the mitochondria is a multi-step process involving several key enzymes and transporters.

Fatty Acid β-Oxidation Spiral

Once inside the mitochondrial matrix, fatty acyl-CoA undergoes a cyclical series of four reactions, collectively known as β-oxidation. Each cycle shortens the fatty acyl chain by two carbons, releasing a molecule of acetyl-CoA, which can then enter the citric acid cycle.

Experimental Protocols: Quantification of Acylcarnitines using this compound

This compound is an ideal internal standard for the quantification of long-chain acylcarnitines by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to its endogenous, unlabeled counterpart, but its increased mass allows for clear differentiation in a mass spectrometer.

General Workflow for Acylcarnitine Analysis

The use of a deuterated internal standard like this compound is integral to a robust quantitative workflow, compensating for variations in sample extraction and ionization efficiency.

Representative Experimental Method

The following is a generalized protocol for the analysis of long-chain acylcarnitines using a deuterated internal standard. Specific parameters may require optimization based on the instrumentation and the specific acylcarnitines of interest.

1. Sample Preparation

-

To 100 µL of biological sample (e.g., plasma, serum), add a known concentration of this compound in a suitable solvent (e.g., methanol).

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for injection.

2. Liquid Chromatography

-

Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the acylcarnitines based on their hydrophobicity.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: The [M+H]⁺ ion of the target acylcarnitine.

-

Product Ion: A characteristic fragment ion, often m/z 85, corresponding to the carnitine backbone.

-

Internal Standard Transition: The specific precursor-to-product ion transition for this compound is monitored.

4. Quantification

-

A calibration curve is generated using known concentrations of unlabeled acylcarnitine standards spiked with the same concentration of the this compound internal standard.

-

The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the unknown samples.

The use of this compound as an internal standard is a powerful tool for researchers and clinicians, enabling the precise and accurate measurement of long-chain acylcarnitines. This is critical for the diagnosis and monitoring of metabolic disorders and for advancing our understanding of fatty acid metabolism in health and disease.

References

- 1. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. microbenotes.com [microbenotes.com]

- 4. Carnitine transport system - WikiLectures [wikilectures.eu]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purity of C26 D,L-Carnitine-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of C26 D,L-Carnitine-d9, a crucial internal standard for mass spectrometry-based metabolic research. The methodologies detailed herein are compiled from established protocols for the synthesis and analysis of very-long-chain acylcarnitines, adapted for this specific deuterated compound.

Introduction

This compound, also known as hexacosanoyl D,L-carnitine-d9, is a stable isotope-labeled derivative of C26 carnitine. Its primary application is as an internal standard in quantitative metabolic profiling studies, particularly in the investigation of fatty acid metabolism and related disorders. The incorporation of nine deuterium atoms on the trimethylammonium group provides a distinct mass shift, enabling accurate quantification of its endogenous, non-labeled counterpart by mass spectrometry.

This guide outlines a robust synthetic route, a detailed purification protocol, and a comprehensive analytical framework for ensuring the high purity of this compound, which is paramount for its use as a reliable standard in research and clinical diagnostics.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of D,L-Carnitine-d9 with hexacosanoic acid. A common and effective method involves the activation of the carboxylic acid to its corresponding acid chloride, followed by reaction with the deuterated carnitine.

Experimental Protocol: Synthesis

Materials:

-

D,L-Carnitine-d9 hydrochloride

-

Hexacosanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Inert gas (e.g., argon, nitrogen)

Procedure:

-

Activation of Hexacosanoic Acid: In a round-bottom flask under an inert atmosphere, dissolve hexacosanoic acid in an anhydrous solvent. Add thionyl chloride dropwise at room temperature. The reaction mixture is then heated to reflux for a specified period to ensure complete conversion to hexacosanoyl chloride. The excess thionyl chloride and solvent are removed under reduced pressure.

-

Esterification: The resulting hexacosanoyl chloride is redissolved in an anhydrous solvent. A solution of D,L-Carnitine-d9 hydrochloride in the same anhydrous solvent is added dropwise to the acid chloride solution at room temperature. The reaction mixture is stirred at an elevated temperature until thin-layer chromatography (TLC) indicates the completion of the reaction.

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.

Table 1: Representative Reaction Parameters for Acylcarnitine Synthesis

| Parameter | Value/Condition |

| Molar Ratio (Acid:Thionyl Chloride) | 1 : 1.2 |

| Activation Reaction Time | 2-4 hours |

| Activation Reaction Temperature | Reflux |

| Molar Ratio (Acid Chloride:Carnitine) | 1.1 : 1 |

| Esterification Reaction Time | 12-24 hours |

| Esterification Reaction Temperature | 40-60 °C |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

Note: These parameters are based on general procedures for long-chain acylcarnitine synthesis and may require optimization for this specific reaction.

Diagram 1: Synthetic Pathway for this compound

Caption: Synthetic route for this compound.

Purification of this compound

A two-step chromatographic procedure is highly effective for the purification of very-long-chain acylcarnitines, ensuring the removal of unreacted starting materials and byproducts.

Experimental Protocol: Purification

Step 1: Cation-Exchange Solid-Phase Extraction (SPE)

-

Column Conditioning: A cation-exchange SPE cartridge is conditioned according to the manufacturer's instructions, typically with methanol followed by water.

-

Sample Loading: The crude reaction mixture is dissolved in a suitable solvent and loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with a non-polar solvent to elute the unreacted hexacosanoic acid and other non-polar impurities.

-

Elution: The desired this compound is eluted from the cartridge using a polar, slightly basic solvent (e.g., methanol with ammonium hydroxide).

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

The eluate from the SPE is further purified by preparative reverse-phase HPLC to separate the target compound from any remaining free carnitine and other polar impurities.

Table 2: Typical Preparative HPLC Parameters for Long-Chain Acylcarnitine Purification

| Parameter | Specification |

| Column | C18, 10 µm particle size, e.g., 250 x 21.2 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or gradient elution, optimized for separation |

| Flow Rate | 5-20 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | Dependent on column loading capacity |

Diagram 2: Purification Workflow

Caption: Two-step purification of this compound.

Purity Analysis of this compound

The purity of the final product is assessed using analytical High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the detection and quantification of acylcarnitines.

Experimental Protocol: Purity Analysis

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation: A stock solution of the purified this compound is prepared in a suitable solvent (e.g., methanol). This is further diluted to an appropriate concentration for LC-MS/MS analysis.

-

Chromatographic Separation: The sample is injected onto a reverse-phase C18 column and separated using a gradient elution of water and acetonitrile, both containing a small amount of an acid modifier (e.g., formic acid) to improve peak shape and ionization efficiency.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. The analysis is performed in positive ion mode, monitoring for the specific precursor-to-product ion transitions of this compound. The primary product ion for acylcarnitines is typically at m/z 85, corresponding to the carnitine backbone fragment.

Table 3: Typical LC-MS/MS Parameters for Very-Long-Chain Acylcarnitine Analysis

| Parameter | Specification |

| Analytical Column | C18, sub-2 µm particle size, e.g., 100 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Optimized for separation of long-chain acylcarnitines |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 1-5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 549.6 (for this compound) |

| Product Ion (Q3) | m/z 85.1 |

| Collision Energy | Optimized for the specific transition |

Diagram 3: Analytical Workflow for Purity Assessment

The Pivotal Role of Deuterated Carnitines in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated carnitines and their derivatives have emerged as indispensable tools in the field of metabolic research. By leveraging the principles of stable isotope tracing, these labeled compounds provide an unparalleled window into the intricate dynamics of fatty acid metabolism, carnitine homeostasis, and the pathophysiology of various metabolic disorders. This technical guide offers an in-depth exploration of the applications of deuterated carnitines, complete with experimental methodologies, quantitative data summaries, and visual representations of key metabolic and experimental pathways.

Core Principles: Tracing Metabolic Fates with Deuterium Labeling

The fundamental advantage of using deuterated carnitines lies in their ability to be distinguished from their endogenous, non-labeled counterparts by mass spectrometry.[1] The mass difference introduced by the substitution of hydrogen atoms with deuterium allows for the precise tracking of the exogenous labeled carnitine's absorption, tissue distribution, and conversion into various acylcarnitine esters. This approach is central to a variety of research applications, from pharmacokinetic studies to the diagnosis of inborn errors of metabolism.[2]

One of the most powerful applications is in the study of fatty acid oxidation (FAO) disorders. By incubating patient-derived cells or whole blood with a deuterated long-chain fatty acid, such as deuterated palmitate, researchers can monitor the formation of deuterated acylcarnitines. The specific pattern of accumulated deuterated acylcarnitines can pinpoint the exact enzymatic step that is deficient in the FAO pathway, offering a robust diagnostic tool.[3][4]

Key Applications of Deuterated Carnitines in Metabolic Research

| Application Area | Description | Deuterated Compound Used | Analytical Technique | Key Insights |

| Fatty Acid Oxidation (FAO) Disorder Diagnosis | In vitro loading tests to identify specific enzyme deficiencies in the FAO pathway. | Deuterated palmitate (e.g., d31-palmitate) | Tandem Mass Spectrometry (MS/MS) | Identification of characteristic deuterated acylcarnitine profiles indicative of specific disorders (e.g., MCADD, VLCADD, LCHAD deficiency).[3][5][6] |

| Carnitine Uptake and Transport Studies | Tracing the movement of carnitine from circulation into tissues, such as skeletal muscle. | Deuterated carnitine (d3-carnitine) | MALDI-MS Imaging, LC-MS/MS | Elucidation of carnitine transport mechanisms and the impact of physiological states like muscle contraction on uptake.[1][7] |

| Pharmacokinetic and Bioavailability Studies | Determining the absorption, distribution, metabolism, and excretion (ADME) of exogenous carnitine supplements. | Deuterated L-carnitine (d3-L-carnitine) | LC-MS/MS | Quantification of the bioavailability of oral carnitine supplements and understanding its metabolic fate.[2] |

| Metabolic Flux Analysis | Quantifying the rate of metabolic pathways involving carnitine and fatty acids. | Deuterated carnitine and fatty acids | Mass Spectrometry, NMR Spectroscopy | Understanding the dynamic regulation of fatty acid metabolism under various physiological and pathological conditions. |

Experimental Protocols

Diagnosis of Fatty Acid Oxidation Disorders using Deuterated Palmitate and Tandem Mass Spectrometry

This protocol outlines a common method for the diagnosis of FAO disorders by analyzing the profile of deuterated acylcarnitines produced from deuterated palmitate in cultured fibroblasts.

a. Materials and Reagents:

-

Cultured human fibroblasts (patient and control)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Deuterium-labeled palmitic acid (d31-palmitate) complexed to bovine serum albumin (BSA)

-

L-carnitine

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Internal standards (deuterium-labeled acylcarnitines)

-

Butanolic-HCl

b. Cell Culture and Incubation:

-

Culture fibroblasts to near confluence in T-25 flasks.

-

Prior to the assay, wash the cells twice with PBS.

-

Incubate the cells for 48 hours in a medium containing deuterated palmitate (e.g., 200 µM) and a non-limiting concentration of L-carnitine (e.g., 400 µM).

c. Sample Preparation and Derivatization:

-

After incubation, scrape the cells into the medium and centrifuge.

-

Wash the cell pellet with PBS and then resuspend in a small volume of water.

-

Lyse the cells by sonication or freeze-thawing.

-

Add a solution of internal standards (deuterium-labeled carnitine and acylcarnitines) to the cell lysate.

-

Extract the acylcarnitines using methanol.

-

Evaporate the methanol extract to dryness under a stream of nitrogen.

-

Derivatize the dried residue to their butyl esters by adding 3N butanolic-HCl and incubating at 65°C for 15 minutes.

-

Evaporate the butanolic-HCl and reconstitute the sample in the mobile phase for analysis.

d. Tandem Mass Spectrometry (MS/MS) Analysis:

-

Analyze the butylated acylcarnitines using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in the positive ion mode and monitor for precursor ions of m/z 85, which is characteristic of the carnitine moiety.

-

Quantify the deuterated acylcarnitines by comparing their peak areas to those of the corresponding internal standards.

e. Data Analysis:

-

Calculate the ratios of different deuterated acylcarnitine species. For example, in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a significant elevation in the ratio of deuterated octanoylcarnitine (d-C8) to deuterated decanoylcarnitine (d-C10) is observed.

-

Compare the patient's deuterated acylcarnitine profile to that of healthy controls to identify the specific FAO disorder.

In Vivo Tracing of d3-Carnitine in Skeletal Muscle using MALDI-MS Imaging

This protocol describes the methodology for visualizing the distribution of intravenously administered d3-carnitine in mouse skeletal muscle.

a. Animal Handling and d3-Carnitine Administration:

-

Anesthetize the mouse according to approved animal care protocols.

-

Intravenously inject a bolus of d3-carnitine solution (e.g., 1 mg/kg body weight).

-

At a predetermined time point (e.g., 30 or 60 minutes) post-injection, euthanize the animal and immediately dissect the skeletal muscle of interest (e.g., tibialis anterior).

b. Tissue Preparation for MALDI-MS Imaging:

-

Snap-freeze the dissected muscle tissue in liquid nitrogen-cooled isopentane.

-

Store the frozen tissue at -80°C until sectioning.

-

Using a cryostat, cut thin sections (e.g., 10-12 µm) of the muscle tissue at -20°C.

-

Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides.

-

Dry the mounted tissue sections in a vacuum desiccator.

c. Matrix Application:

-

Prepare a saturated solution of a suitable matrix for metabolite imaging (e.g., 9-aminoacridine or α-cyano-4-hydroxycinnamic acid) in an appropriate solvent (e.g., 70% ethanol).

-

Apply the matrix solution uniformly over the tissue section using an automated sprayer or nebulizer. A uniform, fine crystal coating is crucial for high-quality imaging.

d. MALDI-MS Imaging Analysis:

-

Load the slide into the MALDI-TOF mass spectrometer.

-

Define the region of interest on the tissue section for imaging.

-

Set the laser parameters (e.g., laser intensity, number of shots per spot) and the spatial resolution (e.g., 50-100 µm).

-

Acquire mass spectra in a grid-like pattern across the entire defined region.

-

Generate ion intensity maps for the m/z values corresponding to endogenous carnitine, d3-carnitine, and their acetylated forms.

e. Image Analysis and Interpretation:

-

Process the acquired data using imaging software to visualize the spatial distribution of d3-carnitine and its metabolites within the muscle tissue.

-

Correlate the ion intensity maps with histological features of the muscle tissue (e.g., by staining an adjacent tissue section with H&E).

-

Quantify the relative abundance of d3-carnitine in different muscle fiber types or regions of interest.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies utilizing deuterated carnitines.

Table 1: Diagnostic Ratios of Deuterated Acylcarnitines in Fatty Acid Oxidation Disorders

| Disorder | Deuterated Substrate | Key Diagnostic Ratio | Typical Finding in Patients | Reference |

| MCAD Deficiency | d31-Palmitate | d-C8 / d-C10 | Significantly Increased | [5] |

| VLCAD Deficiency | d31-Palmitate | d-C14:1 / d-C16 | Increased | [3] |

| LCHAD Deficiency | d31-Palmitate | d-C16-OH / d-C16 | Increased | [4] |

| CPT-II Deficiency | d31-Palmitate | d-C16 / d-C2 | Increased | [4] |

Table 2: In Vivo Distribution of Labeled Carnitine

| Tracer | Time Post-Injection | Tissue | % of Injected Dose | Reference |

| L-[methyl-3H]carnitine | 5 hours | Muscle | 29.5% | [8] |

| L-[methyl-3H]carnitine | 5 hours | Liver | 10.2% | [8] |

| L-[methyl-3H]carnitine | 5 hours | Kidney | 1.5% | [8] |

| L-[methyl-3H]carnitine | 5 hours | Heart | 0.9% | [8] |

| D-[methyl-3H]carnitine | 5 hours | Muscle | 5.3% | [8] |

| D-[methyl-3H]carnitine | 5 hours | Liver | 10.8% | [8] |

| D-[methyl-3H]carnitine | 5 hours | Kidney | 1.8% | [8] |

| D-[methyl-3H]carnitine | 5 hours | Heart | 0.8% | [8] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in metabolic research involving deuterated carnitines.

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport into Mitochondria.

Caption: General Experimental Workflow for Deuterated Carnitine Tracer Studies in Metabolic Research.

Conclusion

Deuterated carnitines are powerful and versatile tools that have significantly advanced our understanding of metabolic pathways and the diagnosis of related disorders. The ability to trace the metabolic fate of these stable isotope-labeled compounds with high precision using mass spectrometry provides researchers and clinicians with invaluable insights. The detailed protocols and data presented in this guide serve as a resource for the design and implementation of robust metabolic studies, ultimately contributing to the development of new diagnostic and therapeutic strategies for a range of metabolic diseases.

References

- 1. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sample Preparation for Metabolic Profiling using MALDI Mass Spectrometry Imaging [jove.com]

- 3. harvardapparatus.com [harvardapparatus.com]

- 4. Metabolomic Analysis of Oxidative and Glycolytic Skeletal Muscles by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Imaging (MALDI MSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated palmitate-driven acylcarnitine formation by whole-blood samples for a rapid diagnostic exploration of mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-invasive test using palmitate in patients with suspected fatty acid oxidation defects: disease-specific acylcarnitine patterns can help to establish the diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture [mayocliniclabs.com]

- 8. Absorption of D- and L-carnitine by the intestine and kidney tubule in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of C26 D,L-Carnitine-d9 in Advancing Fatty Acid Oxidation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of C26 D,L-Carnitine-d9, a stable isotope-labeled very-long-chain acylcarnitine, in the study of fatty acid oxidation (FAO). This document details the significance of very-long-chain fatty acids (VLCFAs) and their carnitine conjugates in metabolic health and disease, outlines experimental protocols for their analysis, and presents relevant signaling pathways and experimental workflows.

Introduction: The Significance of Very-Long-Chain Acylcarnitines in Metabolism

Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][2] This process is crucial for energy production in tissues with high metabolic demands, such as the heart and skeletal muscle.[2] Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, undergo an initial chain-shortening process primarily in peroxisomes before further oxidation in mitochondria. The conjugation of these VLCFAs to carnitine forms very-long-chain acylcarnitines (VLCACs), such as C26:0-carnitine.

The study of VLCACs is critical for understanding several inherited metabolic disorders. For instance, X-linked adrenoleukodystrophy (ALD) is characterized by the accumulation of VLCFAs, and C26:0-carnitine has been identified as a key biomarker for this disease.[3][4] The use of stable isotope-labeled internal standards, such as this compound, is essential for the accurate quantification of these endogenous metabolites by mass spectrometry.[3] Furthermore, this compound can serve as a tracer to investigate the dynamics of VLCFA metabolism, including their transport, oxidation, and incorporation into other lipids.

Quantitative Analysis of C26:0-Carnitine

The accurate quantification of C26:0-carnitine in biological matrices is paramount for both clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, offering high sensitivity and specificity.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Table 1: Performance of LC-MS/MS Methods for Acylcarnitine Analysis

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 2 µM | [7] |

| Linear Range | 25–5000 ng/mL | [8] |

| Intra-day Precision (CV%) | < 10% | [6] |

| Inter-day Precision (CV%) | < 15% | [6] |

| Accuracy (Bias %) | ± 15% | [6] |

Table 2: Representative Concentrations of C26:0-Carnitine in Biological Samples

| Sample Type | Condition | C26:0-Carnitine Concentration | Reference |

| Dried Blood Spots | Newborn (Control) | Not typically elevated | [4] |

| Dried Blood Spots | Newborn (ALD) | Significantly elevated | [3][4] |

| Muscle Tissue (Mouse) | Sedentary (VLCAD-/-) | Elevated compared to wild-type | [9] |

| Muscle Tissue (Mouse) | Exercised (VLCAD-/-) | Further increased | [9] |

Experimental Protocols

Sample Preparation for Acylcarnitine Profiling

The following protocol outlines a general procedure for the extraction of acylcarnitines from biological samples, such as plasma, dried blood spots (DBS), or tissue homogenates, for LC-MS/MS analysis.

-

Sample Collection and Storage: Collect blood in heparinized tubes and centrifuge to obtain plasma. Spot whole blood onto Guthrie cards for DBS. Snap-freeze tissue samples in liquid nitrogen. Store all samples at -80°C until analysis.

-

Extraction:

-

For plasma or serum, precipitate proteins by adding a threefold excess of cold acetonitrile containing the internal standard (this compound).[8]

-

For DBS, punch out a 3 mm spot and extract with a methanol-based solution containing the internal standard.[10]

-

For tissues, homogenize the frozen tissue in a suitable solvent, such as 80% acetonitrile, containing the internal standard.[9]

-

-

Derivatization (Butylation): To improve chromatographic separation and ionization efficiency, acylcarnitines are often derivatized to their butyl esters.[6][11]

-

Evaporate the extracted sample to dryness under a stream of nitrogen.

-

Add a solution of acetyl chloride in n-butanol (e.g., 3N) and incubate at 65°C for 15-20 minutes.

-

Evaporate the butanolic HCl to dryness.

-

-

Reconstitution: Reconstitute the dried, derivatized sample in the initial mobile phase for LC-MS/MS analysis.[6]

LC-MS/MS Analysis of C26:0-Carnitine

-

Chromatography:

-

Column: A C18 reversed-phase column is commonly used.[9]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.[6]

-

Scan Mode: Precursor ion scan of m/z 85 is a common method for the detection of all acylcarnitines, as they all produce a characteristic fragment ion at this mass-to-charge ratio.[6]

-

Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions are monitored for both the endogenous analyte and the stable isotope-labeled internal standard. For C26:0-carnitine, this would involve monitoring the transition from its protonated molecular ion to a characteristic fragment ion.

-

Signaling Pathways and Experimental Workflows

Very-Long-Chain Fatty Acid Metabolism Pathway

VLCFAs are metabolized through a series of enzymatic steps in both the peroxisomes and mitochondria. The following diagram illustrates the key steps in this pathway.

Caption: Overview of very-long-chain fatty acid metabolism.

Experimental Workflow for Stable Isotope Tracing

The use of this compound as a tracer allows for the investigation of its metabolic fate. The following workflow outlines a typical stable isotope tracing experiment.

Caption: Workflow for a stable isotope tracing experiment.

Logical Relationship in FAO Disorder Diagnosis

The quantification of C26:0-carnitine is a key component in the diagnosis of certain fatty acid oxidation disorders. This diagram illustrates the logical flow of the diagnostic process.

Caption: Diagnostic workflow for FAO disorders.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate quantification of endogenous C26:0-carnitine, a critical biomarker for certain inherited metabolic diseases. Furthermore, its application as a metabolic tracer holds significant potential for elucidating the complex pathways of very-long-chain fatty acid oxidation. The detailed protocols and workflows presented in this guide provide a framework for researchers and drug development professionals to effectively utilize this powerful tool in their studies of fatty acid metabolism, ultimately contributing to a better understanding of metabolic diseases and the development of novel therapeutic interventions.

References

- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 2. zivak.com [zivak.com]

- 3. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of C26:0-carnitine and C26:0-lysophosphatidylcholine as diagnostic markers in dried blood spots from newborns and patients with adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns | PLOS One [journals.plos.org]

- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 9. Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combined extraction of acyl carnitines and 26:0 lysophosphatidylcholine from dried blood spots: prospective newborn screening for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical Utility of C26:0 D,L-Carnitine-d9 in Modern Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling complex biological processes and identifying robust biomarkers for disease. Very long-chain fatty acids (VLCFAs), those with 22 or more carbons, and their metabolites are of particular interest due to their association with several severe metabolic disorders. Hexacosanoylcarnitine (C26:0 carnitine) has emerged as a significant biomarker for peroxisomal biogenesis disorders, such as Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (ALD). This technical guide provides an in-depth exploration of the application of isotopically labeled C26:0 D,L-Carnitine-d9 as an internal standard for the quantitative analysis of C26:0 carnitine in lipidomics, particularly in the context of clinical research and drug development.

The Role of C26:0 Carnitine in Peroxisomal Disorders

Peroxisomes are cellular organelles responsible for the β-oxidation of VLCFAs.[1] In disorders like ZSD and ALD, genetic defects impair peroxisomal function, leading to the accumulation of VLCFAs in tissues and bodily fluids.[2][3][4] This accumulation is a key diagnostic indicator. C26:0 carnitine is a downstream metabolite of C26:0-CoA, the activated form of hexacosanoic acid. Elevated levels of C26:0 carnitine in biological samples, such as dried blood spots (DBS), can therefore serve as a biomarker for these conditions.[5] While C26:0-lysophosphatidylcholine (C26:0-lysoPC) is often considered a more sensitive marker for these disorders, the analysis of C26:0 carnitine provides complementary diagnostic information.[6]

Quantitative Analysis by LC-MS/MS: The Imperative for Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines.[7] However, the accuracy of LC-MS/MS quantification can be compromised by variations in sample preparation, matrix effects, and instrument response.[8] To correct for these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is essential.[9] A SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C).[10] By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, any loss or variation during the analytical process will affect both the analyte and the internal standard equally, allowing for accurate quantification based on the ratio of their signals.[8]

C26:0 D,L-Carnitine-d9 is an ideal internal standard for the quantification of C26:0 carnitine. The nine deuterium atoms increase its mass, allowing it to be distinguished from the endogenous C26:0 carnitine by the mass spectrometer, while its chemical properties ensure it behaves identically during extraction and chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for C26:0 carnitine levels in dried blood spots (DBS) from healthy controls and patients with peroxisomal disorders. These values highlight the diagnostic potential of this biomarker.

| Analyte | Patient Group | Sample Type | Mean/Median Concentration (µmol/L) | Reference |

| C26:0 Carnitine | Zellweger Spectrum Disorder | Dried Blood Spot | Elevated, but less sensitive than C26:0-lysoPC | |

| C26:0 Carnitine | X-Linked Adrenoleukodystrophy | Dried Blood Spot | Elevated | [5] |

Note: Absolute concentrations can vary between laboratories and analytical methods. The key diagnostic feature is the significant elevation in patient samples compared to controls.

Experimental Protocols

A detailed methodology for the quantitative analysis of C26:0 carnitine in dried blood spots using C26:0 D,L-Carnitine-d9 as an internal standard is provided below. This protocol is a composite of best practices described in the literature.[7][11]

Sample Preparation from Dried Blood Spots (DBS)

-

Punching: A 3 mm disk is punched from the DBS card into a 96-well plate.

-

Internal Standard Addition: A precise volume of a methanolic solution containing C26:0 D,L-Carnitine-d9 is added to each well.

-

Extraction: An extraction solvent (typically methanol or a mixture of methanol and acetonitrile) is added to each well.[11] The plate is sealed and agitated for 30-60 minutes to ensure complete extraction of the acylcarnitines.

-

Derivatization (Optional but Recommended): To improve chromatographic retention and ionization efficiency, the extracted acylcarnitines are often derivatized to their butyl esters. This is achieved by adding 3N HCl in n-butanol and incubating at 60-65°C for 30 minutes.[7]

-

Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen. The dried residue is then reconstituted in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of acylcarnitines.[12]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both C26:0 carnitine and C26:0 D,L-Carnitine-d9.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| C26:0 Carnitine | 540.5 | 85.0 | 32 | [13] |

| C26:0 D,L-Carnitine-d9 | 549.5 | 94.0 | ~32 (Requires optimization) | (Predicted based on d9 label on trimethylamine) |

Note: The exact m/z values for the d9-labeled internal standard may vary slightly depending on the specific labeling pattern. The collision energy should be optimized for the specific instrument used.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

C26:0 D,L-Carnitine-d9 is an indispensable tool in the field of lipidomics for the accurate and precise quantification of C26:0 carnitine. Its application as an internal standard in LC-MS/MS-based methods enables reliable measurement of this key biomarker for peroxisomal disorders. The detailed protocols and workflows presented in this guide provide a framework for researchers, scientists, and drug development professionals to implement robust analytical methods for the study of VLCFA metabolism and the development of novel diagnostics and therapeutics. As our understanding of the lipidome's role in health and disease continues to expand, the importance of such precise analytical tools will only continue to grow.

References

- 1. Beta Oxidation of Very Long Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 3. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined extraction of acyl carnitines and 26:0 lysophosphatidylcholine from dried blood spots: prospective newborn screening for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]

- 12. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 13. researchgate.net [researchgate.net]

C26 D,L-Carnitine-d9 as a Tracer in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways, offering a dynamic view of cellular processes that is unattainable with traditional metabolomics alone.[1] Deuterium-labeled compounds, in particular, serve as excellent tracers due to their non-radioactive nature and the ease of their detection by mass spectrometry.[1] This guide focuses on the application of C26 D,L-Carnitine-d9, a deuterium-labeled very-long-chain acylcarnitine, as a tracer to investigate the metabolism of very-long-chain fatty acids (VLCFAs).

This compound is a synthetic, stable isotope-labeled version of hexacosanoyl carnitine, where nine hydrogen atoms have been replaced with deuterium.[2][3] This isotopic labeling allows for its differentiation from endogenous C26:0-carnitine in biological samples, making it a valuable tool for metabolic research and as an internal standard for quantitative analysis.[2][3] The primary application of this tracer lies in studying disorders of peroxisomal fatty acid oxidation, such as X-linked adrenoleukodystrophy (ALD), where the accumulation of VLCFAs is a key pathological hallmark.[1][4][5]

This document provides a comprehensive overview of the use of this compound, including its role in metabolic pathways, detailed experimental protocols for its use, and a summary of quantitative data from relevant studies.

Metabolic Pathways Involving Very-Long-Chain Acylcarnitines

L-carnitine and its acyl derivatives are central to fatty acid metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[6] However, very-long-chain fatty acids (VLCFAs) like hexacosanoic acid (C26:0) undergo an initial chain-shortening process within peroxisomes before they can be further metabolized in the mitochondria.

The carnitine shuttle system is essential for this process. VLCFAs are first activated to their CoA esters (e.g., C26:0-CoA) in the cytosol. These are then transported into the peroxisome, where they undergo several cycles of β-oxidation. The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation. Carnitine plays a crucial role in buffering the peroxisomal and mitochondrial acyl-CoA pools and in the transport of these acyl groups across mitochondrial membranes.

In diseases like X-linked adrenoleukodystrophy, a defect in a peroxisomal transporter leads to the accumulation of VLCFAs and their derivatives, including C26:0-carnitine.[1][4][5] this compound can be used to trace the fate of exogenous very-long-chain acylcarnitines, helping to elucidate the mechanisms of their transport, metabolism, and accumulation in both healthy and diseased states.

It is important to note that this tracer is a racemic mixture of D- and L-carnitine. While L-carnitine is the biologically active isomer, D-carnitine is considered a xenobiotic and can competitively inhibit the transport and function of L-carnitine.[7][8][9][10][11] This should be a consideration in the design and interpretation of experiments using D,L-Carnitine-d9 as a tracer.

Experimental Protocols

The following protocols are synthesized from methodologies used in the analysis of acylcarnitines, with a specific focus on C26:0-carnitine.

Sample Preparation

a) From Dried Blood Spots (DBS) [1]

-

A 1/4-inch punch from a dried blood spot is placed into a well of a 96-well plate.

-

Add 10 µL of an internal standard solution. For tracing experiments, a different isotope-labeled carnitine (e.g., ¹³C-labeled) would be used as the internal standard.

-

Extract the sample with 0.5 mL of methanol by ultrasonication for 5 minutes.

-

Dry the extract under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 50 µL of methanol.

-

Inject 10 µL of the reconstituted sample for LC-MS/MS analysis.

b) From Tissues (e.g., brain, spinal cord) [1]

-

Homogenize approximately 0.2 mg of tissue.

-

Add 10 µL of the internal standard solution.

-

Extract the homogenate with 0.5 mL of acetonitrile by ultrasonication for 5 minutes.

-

Centrifuge at high speed (e.g., >12,000 x g) for 5 minutes at 4°C to pellet debris.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 50 µL of methanol.

-

Inject 10 µL of the reconstituted sample for LC-MS/MS analysis.

c) From Plasma [12]

-

To 25 µL of plasma, add a protein precipitation agent such as methanol.

-

Vortex thoroughly and centrifuge to pellet the precipitated proteins.

-

The supernatant can be further processed by solid-phase extraction for cleanup or directly evaporated and reconstituted for analysis.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) [1]

-

Column: A reversed-phase C18 column or a HILIC column can be used for the separation of acylcarnitines.[1][13]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the acylcarnitines. For example:

-

Start at 64% B.

-

Ramp to 100% B over 6 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to initial conditions and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

b) Mass Spectrometry (MS) [1]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. The precursor ion (the mass-to-charge ratio of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

MRM Transitions: The specific m/z transitions for this compound and the corresponding unlabeled endogenous C26:0-carnitine would need to be determined on the specific mass spectrometer being used.

Data Presentation

The following tables summarize quantitative data from a study investigating C26:0-carnitine as a biomarker in a mouse model of X-linked adrenoleukodystrophy and in human patients.

Table 1: C26:0-Carnitine Levels in Mouse Tissues [14]

| Tissue | Genotype | C26:0-Carnitine (nmol/g protein) |

| Brain | Wild Type | ~0.02 |

| Abcd1y/- knockout | ~0.10 | |

| Abcd1y/-;Cnp-ELOVL1+/- | ~0.25 | |

| Spinal Cord | Wild Type | ~0.03 |

| Abcd1y/- knockout | ~0.18 | |

| Abcd1y/-;Cnp-ELOVL1+/- | ~0.75 |

Table 2: C26:0-Carnitine Levels in Human Bloodspots [14]

| Group | C26:0-Carnitine (nmol/L) |

| Controls | ~20 |

| ALD Patients | ~100 |

Visualizations

Metabolic Pathway: The Carnitine Shuttle

Caption: The Carnitine Shuttle facilitates the transport of fatty acyl-CoAs into the mitochondria.

Experimental Workflow: Acylcarnitine Profiling

Caption: A typical workflow for the analysis of acylcarnitines from biological samples.

Conclusion

This compound is a valuable tool for researchers and drug development professionals studying the metabolism of very-long-chain fatty acids. Its use as a tracer allows for the dynamic assessment of metabolic pathways implicated in serious disorders such as X-linked adrenoleukodystrophy. The protocols and data presented in this guide provide a framework for the application of this and similar stable isotope-labeled compounds in metabolic research. Careful consideration of the experimental design, particularly the choice of analytical methodology and the interpretation of data in the context of the D,L-isomeric nature of the tracer, will ensure the generation of robust and meaningful results.

References

- 1. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man | PLOS One [journals.plos.org]

- 5. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The role of carnitine in human lipid metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Carnitine: Benefits, side effects, and dosage [medicalnewstoday.com]

- 8. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 10. cambridge.org [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. bevital.no [bevital.no]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of C26 D,L-Carnitine-d9 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of C26 Carnitine (Cerotoylcarnitine), utilizing its deuterated stable isotope, C26 D,L-Carnitine-d9, as an internal standard.

Introduction

Acylcarnitines are crucial intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Very-long-chain acylcarnitines, such as C26 Carnitine, have emerged as important biomarkers in the diagnosis and monitoring of certain metabolic disorders, most notably X-linked Adrenoleukodystrophy (ALD)[1][2]. Accurate and reliable quantification of these biomarkers is essential for clinical research and drug development.

This application note describes a comprehensive LC-MS/MS method for the determination of C26 Carnitine in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Signaling Pathway and Metabolic Role

C26 Carnitine is formed through the esterification of L-carnitine with hexacosanoic acid, a very-long-chain fatty acid. This conversion is a key step in the transport of very-long-chain fatty acids into peroxisomes for their subsequent degradation. In certain metabolic disorders, such as ALD, defects in peroxisomal β-oxidation lead to the accumulation of very-long-chain fatty acids and their corresponding carnitine esters in tissues and bodily fluids.

Experimental Protocols

Materials and Reagents

-

C26 D,L-Carnitine standard (Cerotoylcarnitine)

-

This compound (Internal Standard)[3]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (≥98%)

-

Ammonium acetate

-

n-Butanol

-

Acetyl chloride

-

Human plasma (or other biological matrix)

Sample Preparation

A protein precipitation and derivatization procedure is employed for the extraction of C26 Carnitine from plasma samples. Butylation of the carboxyl group enhances the ionization efficiency of long-chain acylcarnitines[4].

-

Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 400 µL of cold methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization (Butylation):

-

Reconstitute the dried extract in 100 µL of 3 N HCl in n-butanol.

-

Incubate at 65°C for 15 minutes.

-

Evaporate to dryness under nitrogen at 40°C.

-

-

Reconstitution: Reconstitute the final dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is used for the analysis.

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | See Table 2 |

| Ion Source Temperature | 500°C |

| Dwell Time | 100 ms |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| C26 Carnitine | 540.5 | 85.0 | 32 |

| This compound | 549.5 | 85.0 | 32 |

Note: The molecular weight of C26 Carnitine is approximately 539.9 g/mol , leading to a protonated molecule [M+H]+ at m/z 540.5[5]. The molecular weight of this compound is approximately 548.93 g/mol , resulting in a protonated molecule [M+H]+ at m/z 549.5[3]. The characteristic product ion for acylcarnitines at m/z 85 corresponds to the fragmented carnitine moiety.

Quantitative Data and Method Performance

The developed method should be validated according to standard bioanalytical method validation guidelines. The following table summarizes typical performance characteristics expected from such a method.

Table 3: Summary of Quantitative Performance

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 1 - 10 ng/mL |

| Upper Limit of Quantitation (ULOQ) | 1000 - 5000 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Compensated by internal standard |

These values are representative and may vary depending on the specific instrumentation and matrix used.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of C26 Carnitine in biological samples. The use of its deuterated internal standard, this compound, ensures the accuracy and precision required for clinical research and diagnostic applications. This method can be a valuable tool for researchers and scientists in the field of metabolic diseases and drug development.

References

- 1. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of C26 D,L-Carnitine-d9 as an Internal Standard in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of metabolomics and clinical research, accurate quantification of acylcarnitines is crucial for diagnosing and monitoring various metabolic disorders. Acylcarnitines are esters of carnitine that play a vital role in the transport of fatty acids into the mitochondria for beta-oxidation. Very long-chain acylcarnitines, such as C26 carnitine (hexacosanoyl carnitine), are important biomarkers for certain peroxisomal disorders.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acylcarnitines due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards is essential for accurate quantification, as they effectively compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection. C26 D,L-Carnitine-d9 is a deuterated analog of C26 carnitine and serves as an ideal internal standard for the quantification of its unlabeled counterpart in various biological matrices.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in LC-MS/MS-based quantification of very long-chain acylcarnitines.

Biological Significance: The Carnitine Shuttle

The primary function of carnitine is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle. This pathway is essential for fatty acid oxidation and cellular energy production.

Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.

Experimental Workflow for Acylcarnitine Quantification

The general workflow for the quantification of C26 carnitine using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Application Notes: Quantitative Analysis of C26:0 D,L-Carnitine in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain acylcarnitines, such as hexacosanoyl carnitine (C26:0-Carnitine), are gaining prominence as critical biomarkers in the study of various metabolic disorders. Notably, elevated levels of C26:0-Carnitine in plasma and dried blood spots have been identified as a significant indicator for X-linked Adrenoleukodystrophy (ALD), a progressive neurodegenerative disease characterized by the accumulation of very-long-chain fatty acids (VLCFA)[1][2][3][4]. Accurate and robust quantification of C26:0-Carnitine in biological matrices is therefore essential for clinical research, diagnostics, and for monitoring therapeutic interventions.

This application note details a sensitive and specific method for the quantitative analysis of C26:0 D,L-Carnitine in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents

-

C26:0 D,L-Carnitine standard (Toronto Research Chemicals or equivalent)

-

C26:0 D,L-Carnitine-d9 internal standard (IS) (Cambridge Isotope Laboratories, Inc. or equivalent)

-

LC-MS/MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)

-

Formic acid (Sigma-Aldrich or equivalent)

-

Human plasma (BioIVT or equivalent)

Instrumentation

-